Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate
Description
Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate is a carbamate derivative featuring a benzo[d]isoxazole scaffold substituted with a chlorine atom at the 5-position and a tert-butyl carbamate group attached via a methyl linker. This compound is structurally analogous to other benzo[d]isoxazole carbamates, which are frequently employed as intermediates in pharmaceutical synthesis due to their versatility in modifying pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
tert-butyl N-[(5-chloro-1,2-benzoxazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXILDSFWNDQPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities and therapeutic potential. They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound might have various molecular and cellular effects.
Biological Activity
Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological efficacy and mechanisms of action.
- Molecular Formula : C13H15ClN2O3
- Molecular Weight : 282.72 g/mol
- CAS Number : 2098136-50-4
- Purity : Minimum 95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through modulation of neurotransmitter systems and potential anti-cancer properties.
- Neurotransmitter Interaction : Similar compounds have shown affinity for serotonin receptors, which play a crucial role in mood regulation and various neurological disorders. The structure of the compound suggests it may interact with serotonin receptors, although specific studies are needed to confirm this.
- Anticancer Activity : Compounds related to benzo[d]isoxazole derivatives have demonstrated antitumor activity. For instance, studies on similar structures have indicated the ability to inhibit phosphorylation pathways associated with cancer cell proliferation, particularly in acute myeloid leukemia (AML) models .
In Vitro Studies
A study involving structurally similar compounds reported significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the inhibition of specific kinases that are crucial for cancer cell survival. The findings suggest that this compound could potentially share similar pathways:
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FLT3 | 0.5 | Apoptosis induction |
| Compound B | BRAF | 0.8 | Kinase inhibition |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies:
- Chloro Substitution : The presence of the chlorine atom at the 5-position enhances lipophilicity and may improve receptor binding affinity.
- Carbamate Functionality : The carbamate moiety is known for enhancing metabolic stability and bioavailability, which are critical for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Benzo[d]Isoxazole Carbamates
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate typically involves the following key steps:
- Construction or procurement of the 5-chlorobenzo[d]isoxazole core.
- Introduction of a suitable functional group at the 3-position of the benzo[d]isoxazole ring, often a methyl or hydroxymethyl group.
- Conversion of the substituent at the 3-position into a carbamate derivative using tert-butyl carbamate or a tert-butyl carbamoylating agent.
Preparation of the Benzo[d]isoxazole Core
Benzo[d]isoxazole derivatives, including 5-chloro-substituted variants, are commonly synthesized via cyclization reactions involving ortho-substituted nitro or hydroxyl aromatic precursors with suitable nitrogen sources. The chlorination at the 5-position can be introduced either by using chlorinated starting materials or by selective electrophilic aromatic substitution on the benzoisoxazole ring.
Representative Reaction Conditions and Yields
Based on analogous carbamate syntheses and benzo[d]isoxazole chemistry, the following reaction conditions are typical:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of benzo[d]isoxazole | Electrophilic chlorination (e.g., NCS) | 70-85 | Selective for 5-position |
| Hydroxymethylation at 3-position | Formaldehyde, base (NaOH or K2CO3) | 65-80 | Introduces hydroxymethyl group |
| Carbamoylation (Boc protection) | Boc2O, base (Et3N or K2CO3), solvent (THF) | 75-95 | Mild conditions, monitored by TLC |
Analytical Monitoring and Purification
- Thin Layer Chromatography (TLC): Reaction progress is monitored using TLC with UV visualization due to the aromatic nature of the compound.
- Purification: Flash column chromatography on silica gel is commonly employed to isolate the pure tert-butyl carbamate derivative.
- Characterization: ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS) are used to confirm the structure and purity of the final compound.
Research Findings and Notes
- The use of tert-butyl carbamate protecting groups is well-established for amine protection in heterocyclic compounds, providing stability and ease of removal under acidic conditions.
- The presence of the chlorine atom at the 5-position may influence the reactivity and selectivity during the hydroxymethylation and carbamoylation steps.
- Reaction conditions should be optimized to avoid dechlorination or side reactions on the benzo[d]isoxazole ring.
- Recovery and recycling of Boc reagents have been reported with high efficiency (~95%), improving the sustainability of the process.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | 5-chlorobenzo[d]isoxazole | Chlorination of benzo[d]isoxazole | 70-85 | Electrophilic chlorination |
| 2 | 3-(hydroxymethyl)-5-chlorobenzo[d]isoxazole | Formaldehyde, base | 65-80 | Hydroxymethylation at 3-position |
| 3 | This compound | Boc2O, base, THF, room temp to 0°C | 75-95 | Carbamoylation (Boc protection) |
Q & A
Q. How can researchers design hydrolytically stable analogs without compromising synthetic accessibility?
- Methodology : Replace the carbamate with a urea or sulfonamide group. For stability, introduce electron-withdrawing substituents on the benzoisoxazole ring to reduce nucleophilic attack on the carbamate .
- Case Study : demonstrates that visible-light-promoted activation of aryl halides can bypass traditional carbamate instability under thermal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
